2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline A novel analogue of the food mutagen and carcinogen MeIQx.

Brand Name: Vulcanchem
CAS No.: 120018-43-1
VCID: VC20849742
InChI: InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3
SMILES: CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]
Molecular Formula: C11H9N7
Molecular Weight: 239.24 g/mol

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

CAS No.: 120018-43-1

Cat. No.: VC20849742

Molecular Formula: C11H9N7

Molecular Weight: 239.24 g/mol

* For research use only. Not for human or veterinary use.

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline - 120018-43-1

CAS No. 120018-43-1
Molecular Formula C11H9N7
Molecular Weight 239.24 g/mol
IUPAC Name 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Standard InChI InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3
Standard InChI Key BHRZXQKNDINQJI-UHFFFAOYSA-N
SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]
Canonical SMILES CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]

Chemical Properties and Structure

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline features a complex heterocyclic structure consisting of an imidazole ring fused to a quinoxaline system. The molecule contains two methyl groups at positions 3 and 8, with the characteristic azido group (-N₃) at position 2. This specific arrangement contributes to its unique chemical behavior and reactivity profiles.

Based on available data and related compounds, the key properties of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline can be summarized as follows:

PropertyValue
CAS Number120018-43-1
Molecular FormulaC₁₁H₉N₇
Molecular WeightApproximately 239.24 g/mol
Physical StateSolid at room temperature
ColorLikely yellow to green (based on related compounds)
SolubilityLikely soluble in DMSO and methanol (with heating)
StabilityReactive, particularly under acidic conditions

The presence of the azido group introduces specific reactivity patterns that distinguish this compound from its amino analog. The azido functionality is known for its potential to release nitrogen under certain conditions, making the compound particularly interesting for mechanistic studies in chemical toxicology and related fields .

Synthesis and Preparation Methods

The synthesis of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline can be achieved through various routes, with the most documented pathway involving the transformation of its amino analog. Based on research findings, a notable synthesis pathway involves:

  • Starting with 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx)

  • Converting it to the N-nitroso derivative (N-NO-MeIQx)

  • Reacting N-NO-MeIQx with sodium azide (NaN₃) under acidic conditions

This pathway has been documented in studies examining the stability and reactivity of nitrosated heterocyclic amines. Research has shown that when N-NO-MeIQx is treated with 10 mM NaN₃ at pH 2.0, its half-life is reduced from 2.1 ± 0.2 to 1.2 ± 0.1 minutes due to the formation of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline .

This synthetic approach is particularly relevant in understanding how food-derived carcinogens might undergo transformations under inflammatory conditions in the digestive system. The reaction demonstrates the vulnerability of nitrosated heterocyclic amines to nucleophilic attack by azide ions, resulting in the formation of the corresponding azido derivatives.

Reactivity and Stability Characteristics

The reactivity profile of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline is largely defined by its azido group, which introduces distinctive chemical behaviors under various conditions:

The compound demonstrates pH-dependent stability, with research indicating significant reactivity under acidic conditions. This pH sensitivity is a critical factor in understanding its potential transformations in biological systems, particularly in the variable pH environments of the digestive tract.

In research settings, 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has been observed to form when N-NO-MeIQx reacts with azide ions under acidic conditions (pH 2.0), suggesting a specific reactivity pathway involving the nitroso group in the precursor compound . This reaction represents an important mechanistic insight into the possible transformations of nitrosated heterocyclic amines.

The azido group itself is known to participate in various reactions, including thermal decomposition, photochemical reactions, and reduction processes. These reaction pathways contribute to the compound's complex chemical behavior and potential interactions with biological macromolecules.

Under certain conditions, the compound may undergo further transformations, potentially converting to other derivatives with distinct biological activities. Understanding these transformation pathways is essential for predicting the compound's fate in various experimental and physiological contexts.

Research Findings and Applications

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has been primarily investigated in the context of food carcinogen research, with several significant findings:

The compound has been identified as a reaction product in studies examining the nitrosation of heterocyclic amines under conditions mimicking inflammatory environments. This research provides valuable insights into the potential transformations of dietary carcinogens in vivo, particularly under inflammatory conditions that may occur in the digestive tract .

Studies have examined the formation of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline as a result of the reaction between N-NO-MeIQx and azide ions, revealing important mechanistic details about the reactivity of nitrosated heterocyclic amines. The research has shown that the formation of this azido derivative completely inhibited the binding of N-NO-MeIQx to DNA at pH 2.0, suggesting a potential protective effect of azide against DNA damage caused by nitrosated heterocyclic amines under acidic conditions .

The compound has also featured in comparative studies with other derivatives, including N-hydroxy-MeIQx and N-nitroso-MeIQx, to establish structure-activity relationships that help elucidate the molecular mechanisms underlying the genotoxicity of heterocyclic amines. These studies contribute to our understanding of how structural modifications affect the biological activity of these compounds .

Research involving 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has implications for understanding the mechanisms by which heterocyclic amines from cooked foods might contribute to cancer risk, particularly colorectal cancer, which has been associated with the consumption of well-done meats containing heterocyclic amines .

Market and Industry Analysis

According to market reports, 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has established a presence in commercial and research sectors, with detailed analyses covering various aspects of its market status:

The global market report for 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline includes comprehensive information on manufacturing methods and technology development, encompassing technical principles, process flows, facility requirements, cost estimations, environmental considerations, and quality standards .

Market situation and trend analyses have documented the compound's applications, production statistics, manufacturing capacities, supply status, demand dynamics, pricing structures, and import-export patterns, indicating organized commercial interest in the compound .

The market report also addresses distribution policies across various regions, suggesting that 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline has specific commercial applications or research significance sufficient to warrant detailed market analysis and forecasting .

Toxicological Considerations

Given its structural relationship to known food carcinogens, the toxicological profile of 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline merits careful consideration:

The parent compound, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is classified as a possible human carcinogen (IARC category 2B), suggesting that derivatives like the azido compound should be handled with appropriate precautions . MeIQx has been identified as a mutagenic compound found in cooked beef and other well-done meats.

Research has indicated that MeIQx is associated with increased rates of colorectal adenomas, raising concerns about the potential health implications of related compounds, including their azido derivatives . The structural modifications introduced by the azido group may alter these properties, but precautionary approaches are warranted.

Studies examining the DNA-binding properties of nitrosated heterocyclic amines have shown that the formation of 2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline can affect these interactions, suggesting potential differences in genotoxicity compared to the parent compounds . This finding has implications for understanding how structural modifications might influence the carcinogenic potential of heterocyclic amines.

The unique reactivity of the azido group introduces specific toxicological considerations that may distinguish this compound from its amino analog, particularly in terms of its stability, metabolism, and interactions with biological macromolecules.

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